molecular formula C17H20N4S B15121525 2-tert-butyl-1-[1-(1,3-thiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole

2-tert-butyl-1-[1-(1,3-thiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B15121525
M. Wt: 312.4 g/mol
InChI Key: AVEWTVHYQSDWTK-UHFFFAOYSA-N
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Description

2-tert-butyl-1-[1-(1,3-thiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzodiazole core, which is fused with a thiazole ring and an azetidine ring

Preparation Methods

The synthesis of 2-tert-butyl-1-[1-(1,3-thiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodiazole core, followed by the introduction of the thiazole and azetidine rings through cyclization reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to improve yield and scalability .

Chemical Reactions Analysis

2-tert-butyl-1-[1-(1,3-thiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups. Common reagents include alkyl halides and amines.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Scientific Research Applications

2-tert-butyl-1-[1-(1,3-thiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-tert-butyl-1-[1-(1,3-thiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s thiazole ring is known to interact with biological macromolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 2-tert-butyl-1-[1-(1,3-thiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole include other benzodiazole derivatives and thiazole-containing compounds. These compounds share structural similarities but may differ in their biological activities and chemical reactivity. For example:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H20N4S

Molecular Weight

312.4 g/mol

IUPAC Name

2-[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-1,3-thiazole

InChI

InChI=1S/C17H20N4S/c1-17(2,3)15-19-13-6-4-5-7-14(13)21(15)12-10-20(11-12)16-18-8-9-22-16/h4-9,12H,10-11H2,1-3H3

InChI Key

AVEWTVHYQSDWTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4=NC=CS4

Origin of Product

United States

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